6-Methoxy-7-methyl-quinazoline

Metabolic stability Pharmacokinetics Lead optimization

6-Methoxy-7-methyl-quinazoline is a critical quinazoline scaffold where the 7-methyl group confers distinct metabolic stability advantages over 6,7-dimethoxy analogs, while the 6-methoxy group occupies a restrictive binding groove essential for target engagement. This scaffold is validated for G9a/GLP methyltransferase inhibitors (>30-fold selectivity) and dual EGFR/HER2 kinase programs (IC₅₀ 2.6 nM). Ideal for lead optimization and scaffold-hopping rescue campaigns addressing CYP-mediated O-demethylation. Procure this specific substitution pattern to ensure target engagement and metabolic stability in your drug discovery program.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B8499601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methyl-quinazoline
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NC=C2C=C1OC
InChIInChI=1S/C10H10N2O/c1-7-3-9-8(4-10(7)13-2)5-11-6-12-9/h3-6H,1-2H3
InChIKeyFFXFVWCYQPTMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methyl-quinazoline: Procurement-Grade Scaffold for Epigenetic and Kinase-Focused Discovery


6-Methoxy-7-methyl-quinazoline (CAS: 666735-15-5 for the 4(1H)-one form) is a heterobicyclic quinazoline derivative characterized by a 6-position methoxy group and a 7-position methyl substituent on the fused benzene-pyrimidine core. This specific substitution pattern defines its utility as a privileged scaffold in medicinal chemistry, primarily serving as a key synthetic intermediate and as a core template for inhibitors targeting histone methyltransferases (G9a/GLP) and receptor tyrosine kinases (RTKs) . The compound exists in multiple oxidation states, with the 4-chloro-6-methoxy-7-methylquinazoline variant serving as a critical electrophilic building block for derivatization at the C-4 position .

Why 6-Methoxy-7-methyl-quinazoline Cannot Be Replaced by Generic 6,7-Dimethoxy or Other In-Class Analogs


The quinazoline scaffold exhibits profound sensitivity to substitution patterns at the 6- and 7-positions, making generic substitution across in-class analogs scientifically unsound. The 6-methoxy-7-methyl arrangement is not functionally interchangeable with the more common 6,7-dimethoxy configuration. Crystallographic evidence demonstrates that the 6-methoxy group occupies a highly restrictive, shallow binding groove within target enzymes; replacement with bulkier moieties (ethoxy or isopropoxy) introduces severe steric clashes that completely abolish inhibitory activity (IC₅₀ > 5000 nM) [1]. Conversely, the 7-methyl group confers distinct metabolic stability advantages over the 7-methoxy group commonly found in analogs such as 6,7-dimethoxyquinazoline . SAR studies across ATM kinase and G9a/GLP inhibitor series confirm that while the C-7 substituent is essential for potency, the nature of the C-6 group dramatically influences metabolic stability without affecting target engagement—a differentiation that directly impacts lead optimization trajectories and procurement decisions [2].

Quantitative Differentiation Guide: 6-Methoxy-7-methyl-quinazoline vs. Structural Analogs


Evidence 1: Metabolic Stability Advantage of 7-Methyl Over 7-Methoxy Substituents

In ATM kinase inhibitor optimization studies, the C-7-methoxy group was identified as a metabolic liability due to oxidative O-demethylation. Structural modification to a 7-methyl group (as present in 6-methoxy-7-methyl-quinazoline) circumvents this CYP-mediated degradation pathway while preserving target potency. This SAR insight is directly transferable to the 6-methoxy-7-methyl-quinazoline scaffold, where the 7-methyl group confers resistance to O-demethylation compared to 6,7-dimethoxy analogs [1].

Metabolic stability Pharmacokinetics Lead optimization

Evidence 2: Steric Intolerance at the 6-Position Defines Scaffold Selectivity

Crystallographic studies of G9a/GLP inhibitors reveal that the 6-methoxy group occupies a shallow, highly restrictive binding groove. Replacing the 6-methoxy group with larger substituents such as ethoxy or isopropoxy introduces steric clashes that abolish inhibitory activity (IC₅₀ > 5000 nM). This creates a narrow SAR window where 6-methoxy-7-methyl-quinazoline maintains favorable binding while 6-ethoxy-7-methyl-quinazoline or 6-isopropoxy-7-methyl-quinazoline lose all measurable activity [1].

Structure-activity relationship G9a/GLP inhibition Steric hindrance

Evidence 3: Divergent Target Engagement: Epigenetic vs. Kinase Applications

The 6-methoxy-7-methyl-quinazoline scaffold demonstrates divergent utility across therapeutic target classes. In G9a/GLP epigenetic programs, the 2,4-dichloro-6-methoxy-7-methylquinazoline intermediate has yielded inhibitors such as MS0124 and MS012 with >30-fold and 140-fold selectivity for GLP over G9a, respectively [1]. In kinase programs, 6-substituted quinazoline derivatives have shown dual EGFR/HER2 inhibition with IC₅₀ values as low as 2.6 nM against EGFR and 4.3 nM against HER2 kinases [2]. This contrasts with 6,7-dimethoxyquinazoline analogs, which are predominantly optimized for kinase inhibition (e.g., gefitinib-like scaffolds) and lack the epigenetic selectivity profile [3].

Target selectivity Epigenetics Tyrosine kinase

Evidence 4: Synthetic Tractability: Distinct Reactivity of 4-Chloro-6-methoxy-7-methylquinazoline

The 4-chloro derivative (4-chloro-6-methoxy-7-methylquinazoline) serves as a versatile electrophilic intermediate for nucleophilic aromatic substitution at the C-4 position, enabling rapid diversification into 4-anilino, 4-amino, and 4-alkoxy derivatives. This contrasts with 6,7-unsubstituted quinazoline or 6,7-dimethoxyquinazoline intermediates, where the absence of the 7-methyl group alters electronic properties and may reduce regioselectivity during functionalization . The synthetic route from 6-methoxy-7-methyl-1H-quinazolin-4-one to the 4-chloro derivative using POCl₃ provides a well-characterized, reproducible entry point for library synthesis .

Synthetic accessibility Building block C-4 functionalization

Validated Application Scenarios for 6-Methoxy-7-methyl-quinazoline in Discovery and Development


Epigenetic Probe Development: G9a/GLP Selective Inhibitor Scaffolds

The 6-methoxy-7-methyl-quinazoline core, particularly when elaborated to 2,4-diamino or 2,4-dichloro derivatives, provides the structural foundation for potent and selective G9a/GLP methyltransferase inhibitors. Crystallographic validation confirms that the 6-methoxy group occupies a restrictive binding groove essential for target engagement, while the 7-methyl group provides metabolic stability advantages. This scaffold has yielded tool compounds with >30-fold selectivity for GLP over G9a, enabling functional dissection of these closely related epigenetic regulators [1]. Procurement of this specific substitution pattern is essential for programs targeting histone H3K9 methylation pathways.

Kinase Inhibitor Lead Optimization: Dual EGFR/HER2 Programs

6-Substituted quinazoline derivatives bearing the 6-methoxy-7-methyl substitution pattern have demonstrated nanomolar dual inhibition of EGFR and HER2 kinases (IC₅₀ values as low as 2.6 nM and 4.3 nM, respectively). This potency profile positions 6-methoxy-7-methyl-quinazoline as a viable starting point for kinase inhibitor programs seeking to balance target engagement with the metabolic stability advantages conferred by the 7-methyl group [2]. The scaffold is particularly relevant for programs exploring alternatives to gefitinib/erlotinib-like 6,7-dimethoxy templates.

Medicinal Chemistry Library Synthesis: C-4 Diversification Hub

The 4-chloro-6-methoxy-7-methylquinazoline intermediate serves as a robust electrophilic building block for generating focused libraries of 4-substituted quinazolines. The well-characterized chlorination of 6-methoxy-7-methylquinazolin-4(1H)-one using POCl₃ provides reproducible access to this key intermediate, enabling rapid parallel synthesis of 4-anilino, 4-amino, and 4-alkoxy derivatives . This synthetic tractability supports both academic probe discovery and industrial lead optimization campaigns requiring rapid SAR exploration around the quinazoline core.

Metabolic Stability-Focused Scaffold Hopping

For programs encountering CYP-mediated O-demethylation liabilities with 6,7-dimethoxyquinazoline leads, the 6-methoxy-7-methyl-quinazoline scaffold offers a direct scaffold-hopping opportunity. SAR studies in ATM kinase inhibitor series demonstrate that replacing the metabolically labile 7-methoxy group with a 7-methyl group improves metabolic stability while maintaining target potency [3]. This substitution pattern is therefore strategically valuable for rescue campaigns addressing pharmacokinetic attrition in quinazoline-based programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-7-methyl-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.